Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate
Description
Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate is a substituted benzimidazole derivative characterized by a chlorodifluoromethyl (-CF₂Cl) group at position 2 and a methyl carboxylate (-COOCH₃) at position 4 of the benzimidazole core. The chlorodifluoromethyl group introduces both electron-withdrawing and halogenated properties, which may enhance stability and reactivity in substitution reactions. The methyl carboxylate group contributes to solubility in organic solvents, distinguishing it from analogous carboxylic acid derivatives.
Properties
IUPAC Name |
methyl 2-[chloro(difluoro)methyl]-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2N2O2/c1-17-8(16)5-3-2-4-6-7(5)15-9(14-6)10(11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCAGJRHYHJOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=N2)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate typically involves the introduction of the chlorodifluoromethyl group into the benzimidazole core. One common method is through the use of difluorocarbene reagents, which can be generated in situ from precursors like chlorodifluoromethane. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where the benzimidazole core is coupled with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts for cross-coupling, bases like potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate serves as a vital building block in the design of novel pharmaceuticals. Its structural features allow it to interact with various biological targets, thus facilitating the development of drugs aimed at treating a range of diseases.
Key Applications:
- Antimicrobial Agents: Compounds derived from benzimidazole structures have been evaluated for their antimicrobial properties against various pathogens, demonstrating significant activity against Gram-positive and Gram-negative bacteria .
- Anticancer Research: Research has shown that derivatives can inhibit cancer cell growth, particularly in colorectal carcinoma cell lines, outperforming standard treatments like 5-fluorouracil .
Biological Studies
The unique structure of this compound enhances its binding affinity to biological targets, making it useful in enzyme inhibition studies and receptor binding assays.
Mechanism of Action:
The compound's chlorodifluoromethyl group enhances its interaction with enzymes involved in disease processes, potentially leading to the modulation of critical biological pathways.
Industrial Applications
In addition to its pharmaceutical relevance, this compound is also explored in the development of agrochemicals. Its chemical properties make it suitable for creating products that require specific interactions with biological systems.
Antimicrobial Activity
A study evaluated various benzimidazole derivatives for their antimicrobial efficacy against a range of bacterial strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 1.27 µM against resistant strains, showcasing their potential as effective antimicrobial agents .
Anticancer Efficacy
In another study focusing on anticancer properties, compounds derived from this compound were tested against HCT116 colorectal cancer cells. The most potent compounds demonstrated IC50 values significantly lower than traditional chemotherapeutics, indicating a promising avenue for future drug development .
Mechanism of Action
The mechanism of action of Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chlorodifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease progression or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Differences
The benzimidazole core is common among related compounds, but substituent variations significantly influence their properties and applications. Key structural analogs include:
Functional and Reactivity Comparisons
- This contrasts with the -NH₂ group in 5-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine, which may participate in hydrogen bonding .
- Solubility : The methyl carboxylate in the target compound improves organic solubility compared to the carboxylic acid analog (e.g., 2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxylic acid), which is more polar and water-soluble .
- Reactivity : The -CF₂Cl group offers a site for nucleophilic substitution, whereas -CF₃ or -O-CF₃ substituents are typically inert. The carbaldehyde group in 2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbaldehyde enables Schiff base formation, useful in coordination chemistry .
Biological Activity
Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate is a synthetic compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with related compounds.
- Molecular Formula : CHClFNO
- Molecular Weight : 260.62 g/mol
- CAS Number : 1956328-02-1
- Purity : Typically >97% by HPLC .
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorodifluoromethyl group enhances the compound's binding affinity, which may lead to:
- Enzyme Inhibition : This compound can inhibit specific enzymes involved in metabolic pathways, potentially impacting disease progression.
- Receptor Modulation : The compound may activate or inhibit receptors that are crucial for cellular signaling and function .
Biological Activities
Research indicates that benzimidazole derivatives exhibit a range of biological activities, including:
- Antimicrobial : Some studies have reported antimicrobial properties against various pathogens.
- Anticancer : Benzimidazole derivatives have shown promise in inhibiting cancer cell proliferation through multiple mechanisms.
- Neuropharmacological Effects : Compounds similar to this benzimidazole have been explored for their effects on GABA-A receptors, suggesting potential applications in treating neurological disorders .
Case Studies and Research Findings
- GABA-A Receptor Modulation :
- Anticancer Activity :
- Antimicrobial Studies :
Comparison with Similar Compounds
The biological activity of this compound can be compared with other benzimidazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate | Lacks chlorine | Reduced reactivity |
| Methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate | Additional fluorine | Enhanced stability |
| This compound | Contains Cl and F | Potentially superior binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
